molecular formula C22H25NO3S B491447 2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-66-6

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491447
CAS No.: 406474-66-6
M. Wt: 383.5g/mol
InChI Key: SKXKEFAQJKGRCS-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H25NO3S and a molecular weight of 383.5 g/mol This compound features a sulfonamide group attached to a dibenzofuran moiety, which is further substituted with multiple methyl groups

Scientific Research Applications

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

Preparation Methods

The synthesis of 2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the dibenzofuran derivative with a sulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl-substituted positions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dibenzofuran moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include:

    This compound: Similar in structure but with different substituents on the dibenzofuran core.

    This compound: Differing in the position or number of methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-13-5-7-20-18(11-13)19-12-17(6-8-21(19)26-20)23-27(24,25)22-15(3)9-14(2)10-16(22)4/h6,8-10,12-13,23H,5,7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKEFAQJKGRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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